The synthesis of Bromo-PEG1-NH2 hydrobromide typically involves a multi-step process that starts with polyethylene glycol. The general procedure includes:
This synthesis route emphasizes the importance of controlling reaction conditions such as temperature and reaction time to optimize yield and purity.
The molecular structure of Bromo-PEG1-NH2 hydrobromide can be described as follows:
The compound's structure facilitates its role as a linker in PROTACs, allowing for effective binding to both E3 ubiquitin ligases and target proteins .
Bromo-PEG1-NH2 hydrobromide participates in several key chemical reactions:
These reactions highlight the versatility of Bromo-PEG1-NH2 hydrobromide in synthetic chemistry and bioconjugation applications .
In the context of PROTACs, Bromo-PEG1-NH2 hydrobromide functions by linking two distinct ligands:
This dual binding leads to the recruitment of the ubiquitin-proteasome system, resulting in selective degradation of the target protein within cells. This mechanism underscores the potential therapeutic applications of PROTACs in treating diseases characterized by aberrant protein levels .
Bromo-PEG1-NH2 hydrobromide exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications and formulations.
Bromo-PEG1-NH2 hydrobromide has significant scientific applications:
The unique properties and functionalities of Bromo-PEG1-NH2 hydrobromide position it as an important compound in modern medicinal chemistry and biopharmaceutical research .
Bromo-PEG1-NH₂ hydrobromide (CAS 2287287-20-9) is synthesized primarily through nucleophilic substitution reactions, leveraging the reactivity of its terminal bromide group. The core structure, 2-(2-bromoethoxy)ethanamine hydrobromide, is constructed by reacting ethanolamine derivatives with bromoacetylating agents. A common approach involves the alkylation of mono-Boc-protected ethylenediamine with bromoacetyl bromide in anhydrous dichloromethane, followed by acid-mediated deprotection to yield the hydrobromide salt. Triethylamine serves as a base to scavenge hydrogen bromide (HBr) formed in situ, optimizing reaction efficiency [6].
The reaction kinetics are influenced by solvent polarity, temperature, and stoichiometry. Polar aprotic solvents like acetonitrile enhance nucleophilicity, while temperatures are maintained at 0–5°C during initial mixing to prevent di-bromo byproducts. Post-alkylation, the product is precipitated in cold diethyl ether and purified via recrystallization from ethanol/diethyl ether mixtures. Typical yields range from 60–75%, with purity >95% confirmed by reverse-phase HPLC [1] [6].
Table 1: Optimization Parameters for Nucleophilic Substitution
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Solvent | Anhydrous dichloromethane | Minimizes hydrolysis |
Temperature | 0–5°C (initial), then RT | Prevents polyalkylation |
Base | Triethylamine | Neutralizes HBr, drives reaction |
Stoichiometry (amine:alkylating agent) | 1:1.1 | Limits di-substituted impurities |
Reaction Time | 12–24 hours | Ensures completion |
The ethylene glycol spacer in Bromo-PEG1-NH₂ hydrobromide (molecular weight: 248.94 g/mol, formula C₄H₁₁Br₂NO) significantly enhances hydrophilicity and biocompatibility. The C₂ spacer between bromide and amine groups reduces logP values by approximately 1.5 units compared to non-PEG analogs, as quantified by shake-flask partitioning assays. This hydrophilicity is critical for dissolving polar PROTAC intermediates during conjugation reactions, enabling aqueous-phase bioconjugation without organic co-solvents [1] [7].
In PROTAC design, the PEG₁ spacer’s compact length (∼11 Å) balances flexibility and steric influence. Unlike longer PEG chains (e.g., PEG₆ or PEG₁₂), which may shield binding epitopes, PEG₁ minimizes entropic penalties during ternary complex formation while maintaining ligand accessibility. Studies comparing PEG₁- vs. PEG₂-based linkers in bombesin antagonists revealed that PEG₁ preserves >90% receptor-binding affinity due to reduced spacer-induced conformational randomness [9]. Furthermore, PEG spacers diminish non-specific protein adsorption and reticuloendothelial system (RES) uptake in vivo. For instance, micellar nanoparticles incorporating PEG₁-linkers exhibit 3-fold lower opsonization than alkyl spacers, extending circulatory half-life [7].
Purification of Bromo-PEG1-NH₂ hydrobromide presents challenges due to ionic byproducts (e.g., triethylammonium bromide) and moisture sensitivity. Recrystallization from ethanol/ether mixtures remains the gold standard, but silica gel chromatography (eluent: 5–10% methanol in dichloromethane) is employed for analytical-grade material. The hydrobromide salt’s hygroscopicity necessitates handling under inert atmospheres, as water absorption promotes degradation via bromide displacement or esterification [1] [6].
Stability is temperature- and humidity-dependent. Accelerated stability studies (40°C/75% relative humidity) show <5% degradation over 30 days when stored as lyophilized powder. However, solutions in aqueous solvents undergo hydrolytic deamination, forming 2-(2-bromoethoxy)ethanol as the primary degradant (detectable by NMR at δ 3.7–3.8 ppm). Salt formulation mitigates this: the hydrobromide’s crystalline lattice impedes nucleophilic attack on the amine group, unlike free-base analogs [2] [6].
Table 2: Purification Techniques and Their Efficacy
Method | Conditions | Purity Outcome | Limitations |
---|---|---|---|
Recrystallization | Ethanol/diethyl ether (1:5 v/v), −20°C | >95% | Moderate yield loss (15–20%) |
Silica Chromatography | 0–10% MeOH in CH₂Cl₂ gradient | >99% | Scalability issues |
Solvent Precipitation | Cold diethyl ether | 85–90% | Residual triethylamine salts |
Table 3: Stability Profile Under Controlled Conditions
Storage Condition | Degradation at 30 Days | Primary Degradant |
---|---|---|
−20°C, desiccated | <2% | None detected |
25°C/60% RH | 5–8% | 2-(2-Bromoethoxy)ethanol |
40°C/75% RH | 10–12% | 2-(2-Bromoethoxy)ethanol, ammonium salts |
Aqueous solution (pH 7.4) | >25% | Multiple hydrolytic products |
Strategies for enhancing stability include:
These purification and stabilization protocols ensure the compound’s integrity for synthesizing PROTACs with reproducible biological activity [1] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2